Methyl 1-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxylate
CAS No.:
Cat. No.: VC15976829
Molecular Formula: C13H16O2
Molecular Weight: 204.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16O2 |
|---|---|
| Molecular Weight | 204.26 g/mol |
| IUPAC Name | methyl 1-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxylate |
| Standard InChI | InChI=1S/C13H16O2/c1-9-11-6-4-3-5-10(11)7-8-12(9)13(14)15-2/h7-8H,3-6H2,1-2H3 |
| Standard InChI Key | NCHQZUUBIFDOPY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC2=C1CCCC2)C(=O)OC |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
Methyl 1-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxylate features a bicyclic framework comprising a benzene ring fused to a partially saturated cyclohexane ring (positions 5–8). The 1-position hosts a methyl group (-CH₃), while the 2-position is substituted with a methoxycarbonyl moiety (-COOCH₃). The compound’s canonical SMILES string, CC1=C(C=CC2=C1CCCC2)C(=O)OC, confirms this arrangement.
Table 1: Key Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₆O₂ | |
| Molecular Weight | 204.26 g/mol | |
| IUPAC Name | methyl 1-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxylate | |
| InChI Key | NCHQZUUBIFDOPY-UHFFFAOYSA-N | |
| PubChem CID | 45096895 |
The compound’s tetrahydronaphthalene core imports rigidity, while the ester group enhances solubility in polar organic solvents. Computational models predict a planar benzene ring and a puckered cyclohexane moiety, with the methyl group inducing steric hindrance at the 1-position .
Synthesis and Reaction Pathways
Established Methods for Analogous Compounds
While no direct synthesis protocol exists for methyl 1-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxylate, related tetrahydronaphthalene carboxylates are synthesized via:
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Friedel-Crafts Acylation: Electrophilic substitution on tetralin derivatives using acyl chlorides, followed by esterification .
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Palladium-Catalyzed Carbonylation: As demonstrated for methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate, which employs Pd(OAc)₂, 1,3-bis(diphenylphosphino)propane, and CO under triethylamine mediation .
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Hydrogenation of Naphthalene Derivatives: Partial hydrogenation of methyl naphthalene-2-carboxylates over transition metal catalysts (e.g., PtO₂) .
Proposed Synthesis Route
A plausible route for the target compound involves:
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Methylation of 5,6,7,8-Tetrahydronaphthalen-1-ol: Using methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃).
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Carboxylation at Position 2: Via directed ortho-metalation (DoM) with LDA (lithium diisopropylamide), followed by quenching with methyl chloroformate (ClCO₂CH₃).
Reaction yield optimization would require screening catalysts and solvents, with DMF and THF being candidates based on analogous reactions .
Physicochemical and Spectroscopic Characteristics
Predicted Spectral Data
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IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O ester stretch).
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NMR (¹H):
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MS (EI): Molecular ion peak at m/z 204.1 (M⁺), with fragments at 189.1 (M⁺–CH₃) and 145.0 (M⁺–COOCH₃).
Thermodynamic Properties
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LogP: Estimated at 2.7–3.1, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
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Solubility: Poor in water (<0.1 mg/mL); soluble in ethanol, DMSO, and dichloromethane.
Challenges and Future Directions
Knowledge Gaps
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Biological Activity: No in vitro or in vivo data exist for this compound. Screening against cancer cell lines (e.g., MCF-7, HeLa) and inflammatory markers (e.g., TNF-α, IL-6) is warranted.
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Synthetic Scalability: Current routes are hypothetical; optimizing atom economy and reducing Pd-catalyst costs are critical for industrial adoption .
Computational Modeling Opportunities
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QSAR Studies: Correlating substituent effects (e.g., methyl vs. ethyl groups) with bioactivity.
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Docking Simulations: Predicting binding affinity to COX-2 or dopamine receptors .
Derivative Exploration
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